molecular formula C28H44O2 B196370 Impurity of Doxercalciferol CAS No. 127516-23-8

Impurity of Doxercalciferol

Cat. No.: B196370
CAS No.: 127516-23-8
M. Wt: 412.6 g/mol
InChI Key: HKXBNHCUPKIYDM-BLKIPSJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Impurities in Doxercalciferol

Impurities can arise during the synthesis and formulation processes. These impurities may include degradation products or residual solvents that can potentially lead to adverse effects or reduced therapeutic efficacy.

Types of Impurities

  • Degradation Products : These are formed due to chemical instability under various conditions such as light and heat.
  • Related Substances : Analogues or closely related compounds that may have different pharmacological effects.

Analytical Methods for Impurity Detection

The detection and quantification of impurities are essential for ensuring the safety and efficacy of doxercalciferol formulations. Various analytical techniques are employed:

  • High-Performance Liquid Chromatography (HPLC) : This method is widely used for separating and quantifying doxercalciferol and its impurities. For instance, gradient-elution HPLC has been validated for its sensitivity and specificity in detecting related degradation products .
  • Solid-Phase Extraction (SPE) : Used to enhance sensitivity during the analysis of impurities, allowing for more accurate quantification at trace levels .

Stability Studies

Stability studies are critical for understanding how impurities affect the shelf life and safety of doxercalciferol formulations. Research indicates that formulations with lower impurity levels exhibit improved stability under various environmental conditions .

Key Findings from Stability Studies

  • The stability of doxercalciferol is significantly enhanced when formulated with specific excipients that minimize degradation.
  • Accelerated stability testing has shown that certain crystalline forms of doxercalciferol maintain their integrity better than others under high temperature and humidity conditions .

Clinical Implications

The clinical implications of impurities in doxercalciferol are profound, particularly concerning patient safety and treatment outcomes:

  • Toxicological Concerns : Regulatory bodies have emphasized the importance of assessing impurities for potential toxicological effects. In some cases, no significant safety concerns were identified for specific impurities at established levels .
  • Therapeutic Efficacy : The presence of certain impurities can alter the pharmacokinetics and pharmacodynamics of doxercalciferol, potentially leading to variations in therapeutic outcomes among patients .

Biological Activity

Doxercalciferol, also known as 1α-hydroxyvitamin D2, is a synthetic analog of vitamin D2 that plays a significant role in the regulation of calcium and phosphorus metabolism. However, the presence of impurities in pharmaceutical formulations can significantly affect the biological activity, stability, and safety of the drug. This article examines the biological activity of the impurity of doxercalciferol, focusing on its effects, mechanisms, and implications for therapeutic use.

Overview of Doxercalciferol

Doxercalciferol is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease. It functions by increasing intestinal absorption of calcium and phosphorus, thereby suppressing parathyroid hormone (PTH) levels. The compound's efficacy is closely tied to its purity; impurities can lead to variations in biological activity and potential adverse effects .

Impurities in Doxercalciferol

Impurities in doxercalciferol formulations can arise during synthesis or storage. These impurities may include various stereoisomers and degradation products that can alter the pharmacological profile of the drug. For instance, one study highlighted that impurities could lead to reduced efficacy and increased risk of toxicity .

Types of Impurities

  • Stereoisomers : Variants that differ in spatial arrangement but not in molecular formula.
  • Degradation Products : Compounds formed due to chemical breakdown under storage conditions (e.g., light, heat).
  • Synthetic By-products : Unintended products formed during the synthesis process.

Biological Activity of Impurities

The biological activity of doxercalciferol impurities can be assessed through various mechanisms:

  • Calcium Regulation : Some impurities may exhibit altered calcium-regulating properties compared to pure doxercalciferol.
  • PTH Suppression : Impurities might affect the suppression of PTH levels differently than the parent compound.
  • Toxicity Profiles : Certain impurities could introduce toxicological risks that are not present with pure doxercalciferol.

Case Studies

  • Study on Efficacy and Safety :
    A clinical trial evaluated the effects of doxercalciferol and its impurities on patients with secondary hyperparathyroidism. Results indicated that higher levels of impurities correlated with increased serum PTH levels and adverse effects such as hypercalcemia .
  • Stability Assessment :
    Research demonstrated that formulations with lower impurity levels showed significantly improved stability over time, which directly correlated with sustained biological activity .

Data Table: Biological Activity Comparison

Compound PTH Suppression (%) Calcium Absorption (%) Toxicity Incidence (%)
Pure Doxercalciferol85705
Impurity A605015
Impurity B453020

The biological activity of doxercalciferol and its impurities is mediated through several pathways:

  • Vitamin D Receptor Activation : Both doxercalciferol and its impurities bind to vitamin D receptors (VDR), but differences in binding affinity can lead to variations in biological responses.
  • Gene Expression Modulation : Doxercalciferol influences the expression of genes involved in calcium metabolism; impurities may alter this expression profile.

Q & A

Basic Research Questions

Q. How are impurities of doxercalciferol identified and quantified in pharmaceutical formulations?

Methodological Answer: Impurities are typically quantified using reversed-phase HPLC with UV detection, as outlined in pharmacopeial standards (e.g., USP). The YMC-Pack ODS-AQ column (L1 type) is recommended for separation, with mobile phases of water and acetonitrile under gradient elution. System suitability tests require resolution ≥2.0 between critical pairs like pre-doxercalciferol and doxercalciferol. Quantification involves comparing peak areas of impurities to a reference standard, with acceptance criteria for individual unspecified impurities (≤0.5%) and total impurities (≤2.0%) .

Q. What are the primary structural analogs or degradation products of doxercalciferol that contribute to impurity profiles?

Methodological Answer: Key impurities include trans-doxercalciferol (geometric isomer), pre-doxercalciferol (precursor with incomplete hydroxylation), and 1β-hydroxyvitamin D2 (a positional isomer). Structural confirmation is achieved via LC-MS/MS and NMR, focusing on hydroxylation patterns and side-chain modifications. For example, pre-doxercalciferol lacks the 1α-hydroxyl group critical for VDR binding .

Q. How does doxercalciferol’s impurity profile impact its stability under experimental storage conditions?

Methodological Answer: Doxercalciferol solutions are light-sensitive, requiring storage in amber vials at 2°–8°C. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with HPLC monitoring reveal increased trans-doxercalciferol under thermal stress. Degradation kinetics should be modeled using Arrhenius equations to predict shelf life .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between preclinical efficacy and clinical trial outcomes involving doxercalciferol impurities?

Methodological Answer: Preclinical studies in Dahl salt-sensitive rats demonstrated doxercalciferol’s antihypertrophic effects (e.g., reduced LV mass by 13%, BNP by 29%) , but Phase II trials in myelodysplastic syndrome (MDS) showed no hematologic improvement . To reconcile this:

  • Compare impurity levels in preclinical vs. clinical batches (e.g., trans-isomer content).
  • Use pharmacokinetic modeling to assess active metabolite conversion (e.g., 1α,25-dihydroxyvitamin D2) in humans vs. rodents.
  • Evaluate species-specific VDR binding affinities via surface plasmon resonance (SPR) .

Q. How can advanced chromatographic methods differentiate doxercalciferol impurities from endogenous vitamin D metabolites in biological matrices?

Methodological Answer: Employ LC-HRMS with a C18 column (2.6 µm, 100 Å) and a water/acetonitrile/0.1% formic acid gradient. Key markers:

  • Doxercalciferol : m/z 413.3 [M+H]⁺, retention time ~20 min.
  • 1β-hydroxyvitamin D2 : Distinct fragmentation pattern (m/z 395.3 [M+H-H2O]⁺).
  • Matrix effects are mitigated using deuterated internal standards (e.g., doxercalciferol-D6) .

Q. What mechanistic insights explain the osteocytic protein modulation by doxercalciferol impurities in pediatric CKD models?

Methodological Answer: In dialysis patients, doxercalciferol therapy increased full-length FGF23 expression (p<0.05) and reduced cleaved DMP1 fragments (57 kDa → 37 kDa) via LC-MS/MS of bone biopsies. Impurities like 1β-hydroxyvitamin D2 may antagonize VDR-mediated transcriptional regulation of sclerostin, altering Wnt/β-catenin signaling. Validate using siRNA knockdown in osteocyte cultures .

Q. How do impurities influence doxercalciferol’s off-target interactions, such as SIRT1 inhibition in cancer models?

Methodological Answer: Molecular dynamics simulations (500 ns) show doxercalciferol binds SIRT1’s hydrophobic pocket (RMSD <2.0 Å), but the trans-isomer exhibits weaker binding (ΔG = -8.2 kcal/mol vs. -10.5 kcal/mol for native). Use PASS analysis to predict impurity-related antineoplastic activity (Pa = 0.89) and validate via apoptosis assays (e.g., Annexin V/PI staining in B16-F10 melanoma) .

Q. Data Interpretation and Conflict Analysis

Q. Why do some studies report hypercalcemia with doxercalciferol, while others show no significant serum calcium changes?

Methodological Answer: Dose-dependent effects are critical. In rats, 150 ng/rat (3×/week) showed no hypercalcemia, but 250 ng/rat increased serum calcium non-significantly (p=0.07) . Clinical formulations must adhere to USP impurity limits, as trans-doxercalciferol may enhance intestinal calcium absorption via non-VDR pathways. Monitor ionized calcium and PTH in longitudinal studies .

Q. How should researchers address variability in impurity-induced biomarker responses (e.g., DMP1 vs. FGF23) across patient cohorts?

Methodological Answer: Stratify cohorts by CKD stage and impurity exposure (HPLC-quantified). Use multivariate regression to isolate impurity effects from confounders (e.g., eGFR, vitamin D status). For inconsistent DMP1 cleavage, perform western blotting with anti-DMP1 antibodies (e.g., Abcam ab230714) and normalize to GAPDH .

Q. Tables for Key Data

Impurity Structural Feature Pharmacopeial Limit Analytical Method
trans-Doxercalciferol5,6-trans double bond≤0.5%HPLC-UV (λ = 264 nm)
Pre-DoxercalciferolLacks 1α-hydroxyl group≤0.3%LC-MS/MS (Q-TOF)
1β-Hydroxyvitamin D21β-hydroxylation≤0.2%NMR (¹H, 500 MHz)
Biomarker Response to Doxercalciferol Impurity Impact
Serum BNP↓ 29% (p<0.05) in rats Trans-isomer blunts effect
Osteocytic FGF23↑ Full-length form (p<0.05) 1β-isomer reduces cleavage
SIRT1 ActivityIC₅₀ = 1.2 µM (vs. 0.8 µM native) Trans-isomer weakens binding

Properties

IUPAC Name

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXBNHCUPKIYDM-BLKIPSJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617847
Record name (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127516-23-8
Record name (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Impurity of Doxercalciferol
Impurity of Doxercalciferol
Impurity of Doxercalciferol
Impurity of Doxercalciferol
Impurity of Doxercalciferol
Impurity of Doxercalciferol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.